molecular formula C7H11NO6 B1630495 N-(2-Carboxyethyl)iminodiacetic acid CAS No. 6245-75-6

N-(2-Carboxyethyl)iminodiacetic acid

Cat. No. B1630495
CAS RN: 6245-75-6
M. Wt: 205.17 g/mol
InChI Key: UWRBFYBQPCJRRL-UHFFFAOYSA-N
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Description



  • N-(2-Carboxyethyl)iminodiacetic acid, also known as β-ADA (β-alanine diacetate), is an organic compound with the formula HO2CCH2CH2N(CH2CO2H)2.

  • It appears as a white solid and is classified as an aminocarboxylic acid, formally a derivative of glycine.

  • The compound is a tetradentate complexing agent that forms 1:1 complexes with cations having a charge number of at least +2, such as Ca2+ or Mg2+.

  • Not to be confused with α-alaninediacetic acid (MGDA) or α-ADA.





  • Synthesis Analysis



    • N-(2-Carboxyethyl)iminodiacetic acid can be synthesized from β-alanine and monochloroacetic acid.

    • Various methods, including cyanomethylation and cyanoethylation, have been employed to prepare this compound.





  • Molecular Structure Analysis



    • The compound has the formula C7H11NO6.

    • It forms metal complexes due to its tridentate ligand properties.





  • Chemical Reactions Analysis



    • N-(2-Carboxyethyl)iminodiacetic acid can form complexes with various cations.

    • Its alkaline earth and heavy metal complexes are biodegradable.





  • Physical And Chemical Properties Analysis



    • Melting Point: 195 °C (decomposition)

    • Solubility: Soluble in water




  • Safety And Hazards



    • The compound is considered hazardous.

    • Avoid skin and eye contact.

    • Use personal protective equipment.




  • Future Directions



    • Further research could explore its applications in metal coordination chemistry and environmental remediation.




    I hope this analysis provides a comprehensive overview of N-(2-Carboxyethyl)iminodiacetic acid! If you need further information, feel free to ask.


    properties

    IUPAC Name

    3-[bis(carboxymethyl)amino]propanoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C7H11NO6/c9-5(10)1-2-8(3-6(11)12)4-7(13)14/h1-4H2,(H,9,10)(H,11,12)(H,13,14)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    UWRBFYBQPCJRRL-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C(CN(CC(=O)O)CC(=O)O)C(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C7H11NO6
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID8074607
    Record name .beta.-Alanine, N,N-bis(carboxymethyl)-
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID8074607
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    205.17 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    N-(2-Carboxyethyl)iminodiacetic acid

    CAS RN

    6245-75-6
    Record name N-(2-Carboxyethyl)iminodiacetic acid
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=6245-75-6
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name beta-Alanine diacetic acid
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006245756
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name .beta.-Alanine, N,N-bis(carboxymethyl)-
    Source EPA Chemicals under the TSCA
    URL https://www.epa.gov/chemicals-under-tsca
    Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
    Record name .beta.-Alanine, N,N-bis(carboxymethyl)-
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID8074607
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name N,N-bis(carboxymethyl)-β-alanine
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.782
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name .BETA.-ALANINE DIACETIC ACID
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KOU355F9Z2
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    50
    Citations
    JHW Potgieter - 2004 - scholar.ufs.ac.za
    English: The synthesis and reactions of Co(III) complexes with tripod-type ligands such as N-(2- carboxyethyl)iminodiacetic acid (apda) have a widespread interest, mainly because of …
    Number of citations: 2 scholar.ufs.ac.za
    Ş Osmanoğlu, M Aydın, YE Osmanoğlu, IY Dicle… - … Acta Part A: Molecular …, 2011 - Elsevier
    An EPR study has been carried out to investigate the structure and behaviour of the free radical formed γ-irradiated l-alaninamide hydrochloride, dl-glutamic acid monohydrate and N-(2-…
    Number of citations: 14 www.sciencedirect.com
    C Zhang, G Wu, C Chen, X Liu, H Li, S Han, X Lu, S Du… - Optical Materials, 2022 - Elsevier
    The cathode modification is vital for improving device performance of polymer solar cells (PSCs). Here, N-(2-Carboxyethyl)iminodiacetic acid (C 7 H 11 NO 6 ) layers with different …
    Number of citations: 2 www.sciencedirect.com
    E Bugella-Altamirano, JM González-Pérez… - Inorganic Chemistry …, 2003 - Elsevier
    Bis(N-carboxymethyl-N-(2-carbamoylmethyl)glycinato)copper(II) has been synthesised by reaction of Cu 2 (CO 3 )(OH) 2 and N-(2-carbamoylmethyl)-iminodiacetic acid (H 2 ADA) in …
    Number of citations: 18 www.sciencedirect.com
    S Duval, F Dumur, L Guénée, J Marrot… - European Journal of …, 2013 - Wiley Online Library
    The polymetallic cation [Mo 3 S 4 (H 2 O) 9 ] 4+ was used as an inorganic precursor to generate new hybrid organic–inorganic chalcogenide clusters. Three organic compounds with …
    Ş Osmanoğlu, M Aydin - Journal of Molecular Structure, 2018 - Elsevier
    The aim of this study is to investigate the paramagnetic species induced by gamma irradiation in single crystals of iminodiacetic acid hydrochloride, HN(CH 2 COOH) 2 ·HCl, at room …
    Number of citations: 5 www.sciencedirect.com
    L Wang, W Li, L Ma, J Chen, H Lü, T Jian - Industrial Crops and Products, 2016 - Elsevier
    In order to understand the response mode of the main chemical compounds to salt-stress, the chemical compositions in leaves and roots of NaCl-treated Limonium bicolor (Bag.) Kuntze…
    Number of citations: 24 www.sciencedirect.com
    H Potgieter, W Purcell, HG Visser, J Niclós-Gutiérrez - Polyhedron, 2005 - Elsevier
    [Co(H 2 O) 6 ]·[Co(Hapda) 2 ] 2 ·H 2 O (apda=N,N-bis(carboxymethyl)-β-alaninato(3-) ion) crystallises in the triclinic, P1, space group. The Hapda ligand acts as a tridendate ligand with …
    Number of citations: 4 www.sciencedirect.com
    H Sugiyama, S Matsugo, H Misu, T Takamura… - Journal of Inorganic …, 2013 - Elsevier
    Although the physiological effects of peroxidovanadium(V) complexes (pVs) have been extensively investigated both in vitro and in vivo with regard to their pharmacological activity, …
    Number of citations: 21 www.sciencedirect.com
    JMG Pérez, JN Gutiérrez, D Nguyen-Huy… - Inorganica chimica …, 1991 - Elsevier
    Homonuclear compounds [M(H 2 O) 6 [M 2 L 2 (H 2 O) 2 ]·4H 2 O (M(II)Co(II) or Zn(II), L 3− =anion of N,N-bis(carboxymethyl)-β-alanine or ((2-carboxyethyl)imino)diacetic acid) have …
    Number of citations: 11 www.sciencedirect.com

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